molecular formula C17H23Cl2NO4 B14801497 tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14801497
M. Wt: 376.3 g/mol
InChI Key: DLZPQIYCGAVHKR-UHFFFAOYSA-N
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Description

tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dichloro-methoxy phenyl group: This step might involve electrophilic aromatic substitution reactions.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be done using formaldehyde or other suitable reagents.

    tert-Butyl protection: The carboxylate group is often protected using tert-butyl groups to prevent unwanted reactions during synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to speed up reactions.

    Temperature and Pressure Control: Optimizing temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions could target the dichloro groups or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to biological receptors.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs.

    Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.

Industry

    Chemical Manufacturing: Used in the production of other chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S,4R)-4-(phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl (2S,4R)-4-(2,3-dichloro-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

  • Functional Groups : The presence of the dichloro and methoxy groups might confer unique chemical properties.
  • Biological Activity : Differences in biological activity compared to similar compounds.

Properties

Molecular Formula

C17H23Cl2NO4

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl 4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23Cl2NO4/c1-17(2,3)24-16(22)20-8-10(7-11(20)9-21)14-13(23-4)6-5-12(18)15(14)19/h5-6,10-11,21H,7-9H2,1-4H3

InChI Key

DLZPQIYCGAVHKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C2=C(C=CC(=C2Cl)Cl)OC

Origin of Product

United States

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